molecular formula C50H99NO9 B1673778 alpha-GalCer CAS No. 158021-47-7

alpha-GalCer

Cat. No. B1673778
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-BYSUZVQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Galactosylceramide (α-GalCer) is a synthetic glycolipid derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a strong immunostimulant and shows potent anti-tumor activity in many in vivo models . It is recognized by a special group of immune T cells, known as invariant NKT cells .


Synthesis Analysis

The synthesis of α-GalCer involves a Mitsunobu reaction involving phthalimide for the introduction of the amino groups at the 3- and 4-positions of suitable phytosphingosine-derived precursors . α-GalCer analogues with modifications in the acyl side chain and/or at the galactose 6′′-position have also been synthesized .


Molecular Structure Analysis

The stereoisomers α-GalCer and β-GalCer differ by the configuration of the glycosidic bond . All structural features, including isomeric glycan headgroups, anomeric configurations, and different lipid moieties, can be unambiguously resolved by diagnostic spectroscopic fingerprints in a narrow spectral range .


Chemical Reactions Analysis

The chemical reactions of α-GalCer involve its interaction with the CD1d molecule on antigen-presenting cells (APCs). This interaction leads to enhanced antigen presentation by dendritic cells (DCs) and self-activation .


Physical And Chemical Properties Analysis

α-GalCer has a chemical formula of C50H99NO9 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Immunostimulatory Properties

    • Application: α-GalCer is a potent activator of invariant natural killer T (iNKT) cells, and a model CD1d antigen . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation in both mice and humans .
    • Method: The method involves the interaction of the invariant T cell receptor of the iNKT cell with the CD1d:glycolipid complex .
    • Results: This interaction leads to the activation of iNKT cells, which play a crucial role in the immune response .
  • Adjuvant Activity

    • Application: In combination with a peptide antigen, α-GalCer is able to stimulate a strong immune response against the epitope . The CD1d:glycolipid:TCR interaction activates the iNKT cell which can then activate the dendritic cell .
    • Method: This method involves the interaction of the CD1d:glycolipid:TCR, which activates the iNKT cell. This, in turn, activates the dendritic cell, leading to the release of a range of cytokines .
    • Results: This interaction leads to a strong immune response against the epitope .
  • Cancer Vaccine Adjuvant

    • Application: α-GalCer has been used as an adjuvant in combination with a Toll-like receptor agonist for cancer vaccines .
    • Method: The method involves co-administration of a TLR4 ligand, monophosphoryl lipid A (MPL), and α-GalCer with a DNA vaccine .
    • Results: The combination of α-GalCer and MPL as adjuvants significantly increased the levels of lymphocyte proliferation, CTL activity, IFN-γ, IL-4 and IL-12 responses, and tumor protection against TC-1 cells .
  • Enhancement of Immune Responses

    • Application: The activation of iNKT cells by α-GalCer has potential therapeutic applications, particularly in immunotherapy and cancer treatment .
    • Method: The method involves the use of α-GalCer to activate iNKT cells .
    • Results: The activation of iNKT cells by α-GalCer enhances immune responses against cancer cells and infectious agents .
  • Bacterial Interaction

    • Application: α-GalCer is used as an exogenous ligand to activate iNKT cells. It can be produced by bacteria .
    • Method: The method involves the use of bacteria-produced α-GalCer as an exogenous ligand to activate iNKT cells .
    • Results: This interaction leads to the activation of iNKT cells, which play a crucial role in the immune response .
  • Liver-Stage Malaria Vaccine
    • Application: α-GalCer has been used in the development of a vaccine against liver-stage malaria .
    • Method: The method involves attaching an immunogenic Plasmodium-derived peptide antigen to 6″-substituted α-GalCer analogues . The vaccine synthesis involved developing an efficient route to α-galactosylphytosphingosine (α-GalPhs), from which the prototypical iNKT cell agonist, α-GalCer, and its 6″-deoxy-6″-thio and -amino analogues were derived .
    • Results: A single dose of the vaccine candidates induced acute NKT and Plasmodium-specific CD8+ T cell responses that generated potent hepatic T RM responses in mice .

Future Directions

Future research on α-GalCer is likely to focus on improving its therapeutic potential. This could involve the development of novel α-GalCer delivery strategies, the generation of new mouse models with a humanized CD1d/iNKT cell system, and the exploration of novel iNKT cell ligands . The expression of CD1d on tumor cells could also serve as a positive biomarker for future iNKT cell therapies .

properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935847
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-GalCer

CAS RN

158021-47-7
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158021-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRN 7000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-7000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-GALACTOSYLCERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.